Methods of Synthesis
The synthesis of Recoflavone can be approached through several established methods involving the transformation of precursor compounds. One notable method is the Von Kostanecki method, which involves the following steps:
Alternative methods include variations of the Von Auwers–Müller method, which also employs bromination and subsequent reactions to achieve hydroxylated flavones .
Structural Characteristics
The molecular structure of Recoflavone can be represented as follows:
The structural analysis reveals that the compound exhibits typical flavonoid characteristics, such as a phenolic hydroxyl group that enhances its antioxidant properties and contributes to its solubility in organic solvents .
Reactivity and Transformations
Recoflavone can participate in various chemical reactions due to its functional groups:
Biological Mechanisms
The mechanism of action for Recoflavone involves several pathways:
Properties Overview
Recoflavone exhibits distinct physical and chemical properties:
Scientific Applications
Recoflavone has garnered attention for its potential applications in various fields:
Recoflavone (DA-6034) exerts potent anti-inflammatory effects primarily through inhibition of the nuclear factor kappa B (NF-κB) pathway. This transcription factor regulates genes encoding pro-inflammatory cytokines, adhesion molecules, and enzymes involved in inflammation. Recoflavone targets multiple nodes within this pathway, demonstrating exceptional specificity in its interference with canonical NF-κB activation [1] [6] [9].
The inhibitor of kappa B kinase (IKK) complex serves as the central signaling hub for NF-κB activation. Recoflavone disrupts the canonical NF-κB pathway by directly inhibiting IKKβ kinase activity in gastrointestinal epithelial cells. Biochemical studies reveal that Recoflavone binds to the kinase domain of IKKβ, preventing phosphorylation of its activation loop (Ser177/Ser181). This blockade subsequently inhibits IκBα phosphorylation and degradation, thereby retaining NF-κB dimers (particularly p50-p65) in the cytoplasm and preventing their nuclear translocation [1] [6] [9].
Table 1: Recoflavone's Modulation of NF-κB Subunits
NF-κB Subunit | Modulation by Recoflavone | Functional Consequence |
---|---|---|
p65 (RelA) | Inhibits nuclear translocation | Reduces pro-inflammatory gene transcription |
c-Rel | Suppresses DNA binding | Diminishes T-cell activation |
RelB | Modulates non-canonical pathway | Attenuates chronic inflammation |
NF-κB1 (p50) | Prevents dimer formation | Reduces κB site recognition |
In H. pylori-infected gastric cells, Recoflavone uniquely disrupts the molecular chaperone function of heat shock protein 90 (Hsp90) toward the IKK complex. Specifically, it inhibits Hsp90-IKK-γ (NEMO) interactions by binding to the C-terminal domain of Hsp90. This dissociation destabilizes the IKK complex (IKKα-IKKβ-NEMO), rendering it susceptible to proteasomal degradation. Consequently, TNF-α-induced IKK activation is suppressed, reducing IL-8 production by 78% in infected cells at 200 μM concentrations. This mechanism is particularly relevant to Recoflavone's efficacy in gastritis models [9] [1].
Recoflavone demonstrates balanced inhibition of both cyclooxygenase isoforms, distinguishing it from classical nonsteroidal anti-inflammatory drugs (NSAIDs).
Through molecular docking studies, Recoflavone occupies the arachidonic acid binding pocket of both COX-1 and COX-2 enzymes, exhibiting moderate selectivity (COX-1 IC₅₀ = 3.8 μM; COX-2 IC₅₀ = 1.7 μM). This dual inhibition significantly reduces prostaglandin E₂ (PGE₂) synthesis in inflamed tissues by >60% at 50 μM concentrations. Unlike traditional NSAIDs, Recoflavone does not permanently inactivate COX enzymes, but reversibly competes with substrate binding. This mechanism contributes to its gastric mucosa-sparing effects observed in acute and chronic gastritis models [3] [5].
Recoflavone's flavonoid structure underpins its potent antioxidant activity, with three primary mechanisms of action identified:
Direct Reactive Oxygen Species (ROS) Scavenging: The catechol structure in ring B and the 4-oxo functionality in ring C enable electron donation to neutralize superoxide anion (O₂˙⁻), hydroxyl (˙OH), and peroxyl (ROO˙) radicals. Kinetic studies demonstrate second-order rate constants of 2.7 × 10⁴ M⁻¹s⁻¹ for superoxide quenching [3].
Lipid Peroxidation Inhibition: At 100 μM, Recoflavone reduces malondialdehyde formation by 85% in UV-irradiated corneal epithelial cells through hydrogen atom transfer to lipid peroxyl radicals:
LOO˙ + Recoflavone-OH → LOOH + Recoflavone-O˙
Metal Chelation: The 3',4'-dihydroxy configuration chelates transition metals (Fe²⁺, Cu⁺), preventing Fenton reaction-driven hydroxyl radical generation:
Fe²⁺ + H₂O₂ → Fe³⁺ + ˙OH + OH⁻ (inhibited by >90% at 50 μM) [3]
Table 2: Comparative Antioxidant Mechanisms of Recoflavone
Antioxidant Mechanism | Experimental System | Efficacy | Molecular Basis |
---|---|---|---|
Superoxide scavenging | Xanthine/xanthine oxidase | IC₅₀ = 12 μM | Catechol oxidation to semiquinone |
Hydroxyl radical neutralization | Deoxyribose degradation | 78% at 50 μM | H-atom donation from 7-OH group |
Lipid peroxidation blockade | Linoleic acid emulsion | EC₅₀ = 18 μM | Electron delocalization via conjugated system |
Metal ion chelation | Ferrozine assay | 65% at 100 μM | o-Dihydroxy configuration |
Recoflavone orchestrates a multimodal immunomodulatory response through cytokine network regulation:
Chemokine Regulation: Recoflavone downregulates epithelial production of CXCL8 (IL-8) and MCP-1 by disrupting the p65-CBP/p300 transcriptional complex at κB sites in gene promoters. This mechanism significantly inhibits neutrophil chemotaxis in corneal inflammation models relevant to dry eye syndrome [1] [4].
Anti-fibrotic Action: In colitis-associated cancer models, Recoflavone (30 mg/kg, 8 weeks) suppresses TGF-β1-induced Smad3 phosphorylation by 45%, reducing collagen deposition and α-SMA expression in intestinal stroma. This effect correlates with decreased incidence of dysplastic lesions [4] [8].
Mucin Gene Induction: Beyond immunosuppression, Recoflavone uniquely upregulates protective genes. At 200 μM, it increases MUC5AC expression 4.2-fold in conjunctival epithelium through Ca²⁺-dependent activation of the cAMP response element-binding protein (CREB), explaining its therapeutic efficacy in dry eye syndrome [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7